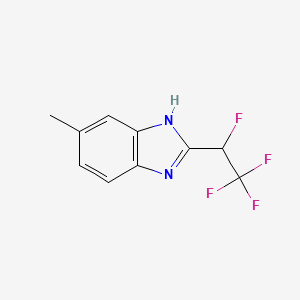
6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole is a synthetic organic compound characterized by the presence of a benzimidazole core substituted with a methyl group and a tetrafluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of 6-methylbenzimidazole with 1,2,2,2-tetrafluoroethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the carbon atom of the tetrafluoroethyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoroethyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-2-(1,2,2,2-trifluoroethyl)-1H-benzimidazole
- 6-methyl-2-(1,2,2,2-difluoroethyl)-1H-benzimidazole
- 6-methyl-2-(1,2,2,2-monofluoroethyl)-1H-benzimidazole
Uniqueness
6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole is unique due to the presence of four fluorine atoms in the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more stable compared to its analogs with fewer fluorine atoms. The increased fluorination can also enhance its biological activity and specificity towards certain molecular targets.
Propiedades
Número CAS |
41185-76-6 |
|---|---|
Fórmula molecular |
C10H8F4N2 |
Peso molecular |
232.18 g/mol |
Nombre IUPAC |
6-methyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8F4N2/c1-5-2-3-6-7(4-5)16-9(15-6)8(11)10(12,13)14/h2-4,8H,1H3,(H,15,16) |
Clave InChI |
HVTIUOGEPKJKSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C(C(F)(F)F)F |
Solubilidad |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



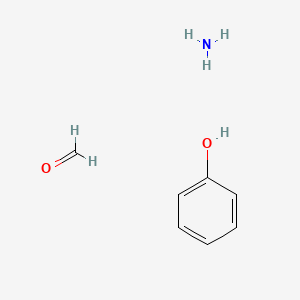
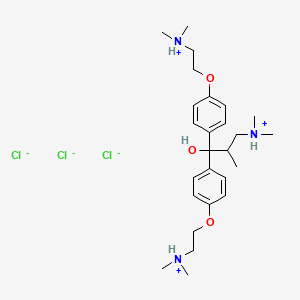

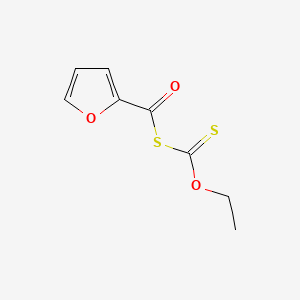
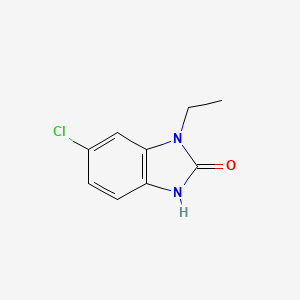
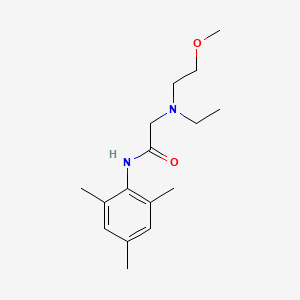
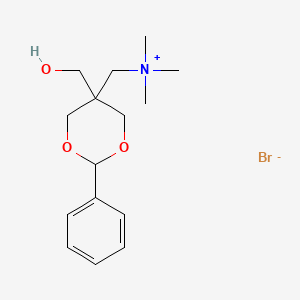
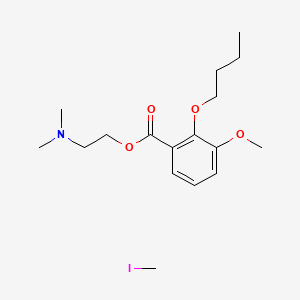

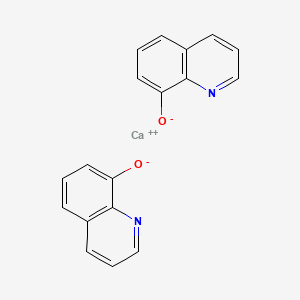
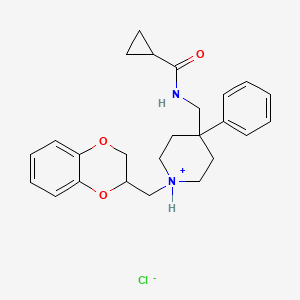
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
